![molecular formula C18H19N3O B4396496 N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE](/img/structure/B4396496.png)
N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE
Vue d'ensemble
Description
N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE typically involves the formation of the benzimidazole ring followed by the introduction of the phenylethyl and formamide groups. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. Subsequent alkylation with a phenylethyl halide introduces the phenylethyl group, and finally, formylation with formic acid or a formylating agent completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while reduction of the formamide group would produce the corresponding amine .
Applications De Recherche Scientifique
N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Phenylethylamine: A simple amine with stimulant properties.
Formamide: A simple amide used in various chemical reactions
Uniqueness
N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE is unique due to its combination of the benzimidazole core with the phenylethyl and formamide groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Propriétés
IUPAC Name |
N-[2-[1-(2-phenylethyl)benzimidazol-2-yl]ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-14-19-12-10-18-20-16-8-4-5-9-17(16)21(18)13-11-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCKZAWPFMUGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-CHLORO-5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE](/img/structure/B4396419.png)
![Ethyl 4-[[2-[(4-methylcyclohexyl)amino]-2-oxoacetyl]amino]benzoate](/img/structure/B4396433.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)propanamide](/img/structure/B4396446.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B4396449.png)
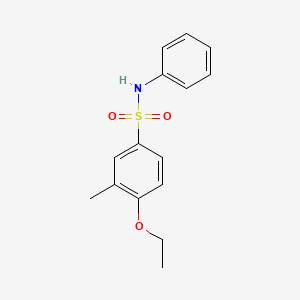
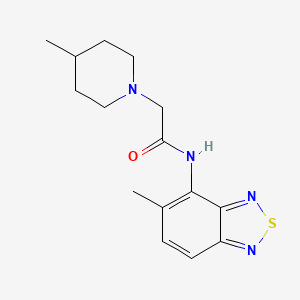
![2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B4396463.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4396467.png)
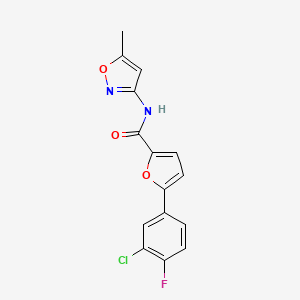

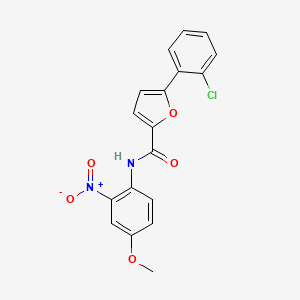
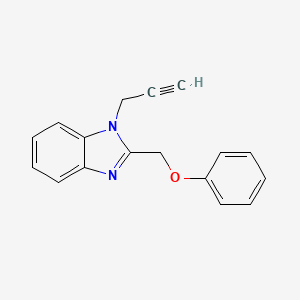
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396497.png)
![methyl 3-[(4-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4396503.png)
